molecular formula C21H18BrN3OS B10958371 5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10958371
M. Wt: 440.4 g/mol
InChI Key: RPYYVXVGOXERFR-UHFFFAOYSA-N
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Description

The compound 5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a complex organic molecule that features a triazole ring, a bromonaphthalene moiety, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the bromonaphthalene intermediate: This step involves the bromination of naphthalene to yield 6-bromonaphthalene.

    Attachment of the oxy-methyl group: The bromonaphthalene is then reacted with a suitable reagent to introduce the oxy-methyl group.

    Formation of the triazole ring: The intermediate is then subjected to cyclization reactions to form the triazole ring.

    Introduction of the phenylethyl group: Finally, the phenylethyl group is introduced through a substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol: can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromonaphthalene moiety can be reduced to form naphthalene derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Naphthalene derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring and the bromonaphthalene moiety are likely involved in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol: is unique due to the presence of the triazole ring, which imparts specific chemical properties and reactivity. The combination of the bromonaphthalene moiety and the phenylethyl group further enhances its potential for diverse applications in various fields.

Properties

Molecular Formula

C21H18BrN3OS

Molecular Weight

440.4 g/mol

IUPAC Name

3-[(6-bromonaphthalen-2-yl)oxymethyl]-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H18BrN3OS/c22-18-8-6-17-13-19(9-7-16(17)12-18)26-14-20-23-24-21(27)25(20)11-10-15-4-2-1-3-5-15/h1-9,12-13H,10-11,14H2,(H,24,27)

InChI Key

RPYYVXVGOXERFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=NNC2=S)COC3=CC4=C(C=C3)C=C(C=C4)Br

Origin of Product

United States

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